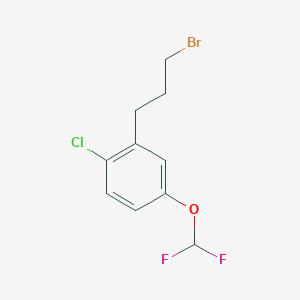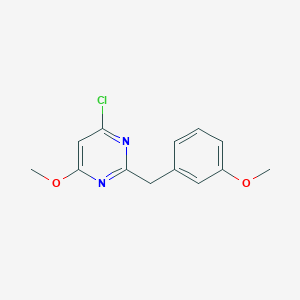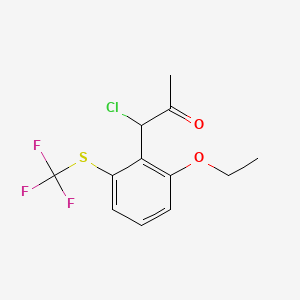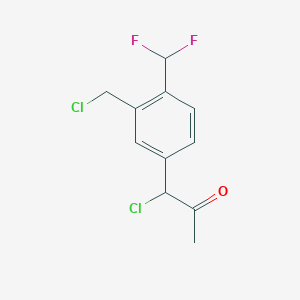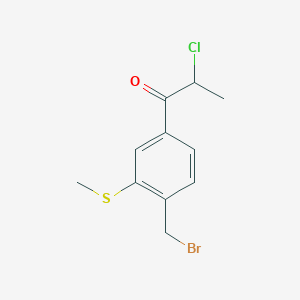
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate is an organic compound that features a benzyloxycarbonyl-protected amino group and a hydroxyl group on a propanoate backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of (S)-serine methyl ester with benzyl chloroformate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are often used.
Substitution: Acidic or basic conditions can facilitate the removal or substitution of the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of (S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amino group, which can then participate in further chemical reactions. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-(((Benzyloxy)carbonyl)amino)-2-methylpropanoic acid: Similar structure but with a methyl group instead of a hydroxyl group.
Methyl (S)-3-(((benzyloxy)carbonyl)amino)-3-phenylpropanoate: Contains a phenyl group instead of a hydroxyl group.
Uniqueness
(S)-Methyl 3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate is unique due to the presence of both a hydroxyl group and a benzyloxycarbonyl-protected amino group on the same molecule. This dual functionality allows for versatile applications in synthetic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
methyl (2R)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)10(14)7-13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1 |
Clé InChI |
FRQPMIDWJDBNJL-SNVBAGLBSA-N |
SMILES isomérique |
COC(=O)[C@@H](CNC(=O)OCC1=CC=CC=C1)O |
SMILES canonique |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


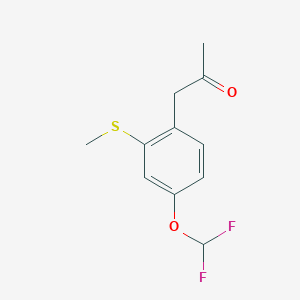
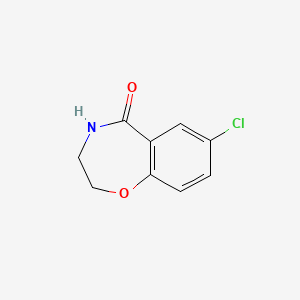
![Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045034.png)
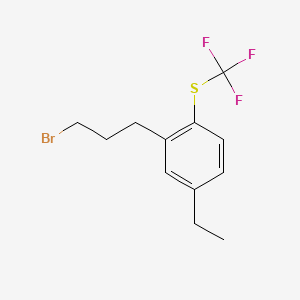
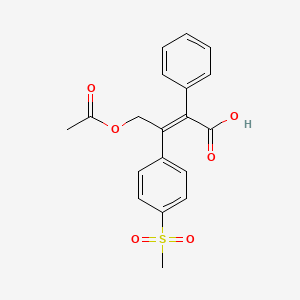
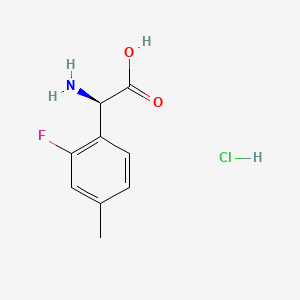
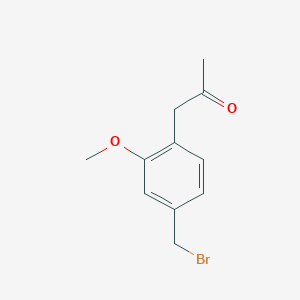
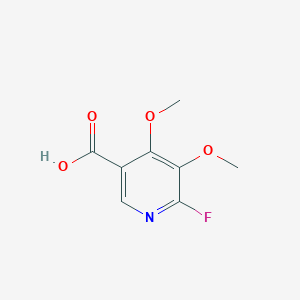
![6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one](/img/structure/B14045073.png)
